- N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases, Bioorganic & Medicinal Chemistry, 2010, 18(20), 7150-7163
Cas no 97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole)
97421-12-0 structure
Product Name:1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
N.o CAS:97421-12-0
MF:C7H11N3O2
MW:169.181141138077
MDL:MFCD11845714
CID:751061
PubChem ID:11355708
Update Time:2024-10-25
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
- 1-(TERT-BUTYL)-4-NITRO-1H-PYRAZOLE
- 1H-Pyrazole, 1-(1,1-dimethylethyl)-4-nitro-
- 1-tert-butyl-4-nitro-1H-pyrazole
- 1-tert-butyl-4-nitropyrazole
- 1-(1,1-Dimethylethyl)-4-nitro-1H-pyrazole (ACI)
- CS-0207669
- AKOS016001907
- MFCD11845714
- FPKZTRHYFSEGRN-UHFFFAOYSA-N
- BS-24740
- DB-363796
- XDA42112
- 97421-12-0
- DTXSID50463282
- SCHEMBL1522012
-
- MDL: MFCD11845714
- Inchi: 1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
- Chave InChI: FPKZTRHYFSEGRN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN(C(C)(C)C)N=C1)=O
Propriedades Computadas
- Massa Exacta: 169.085126602g/mol
- Massa monoisotópica: 169.085126602g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 182
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1
- Superfície polar topológica: 63.6Ų
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13466-10g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 10g |
$1000 | 2023-09-07 | |
| Fluorochem | 221177-250mg |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 250mg |
£136.00 | 2022-02-28 | |
| Fluorochem | 221177-1g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
£263.00 | 2022-02-28 | |
| Fluorochem | 221177-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
£1013.00 | 2022-02-28 | |
| Alichem | A049002590-5g |
1-(Tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$292 | 2021-08-05 | |
| Chemenu | CM126578-1g |
1-(tert-butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 95% | 1g |
$*** | 2023-05-04 | |
| abcr | AB302113-1 g |
1-tert-Butyl-4-nitro-1H-pyrazole; 95% |
97421-12-0 | 1 g |
€412.10 | 2023-07-20 | ||
| Apollo Scientific | OR019114-1g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 1g |
£255.00 | 2025-02-21 | ||
| Apollo Scientific | OR019114-5g |
1-(tert-Butyl)-4-nitro-1H-pyrazole |
97421-12-0 | 5g |
£763.00 | 2025-02-21 |
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 80 °C; 3 d, 80 °C; 80 °C → rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 d, 80 °C
Referência
- Preparation of fused heterocyclic derivatives, particularly pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-b]pyridines, and their use for treating cancer, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 80 °C
Referência
- New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media, Journal of Organic Chemistry, 2004, 69(24), 8382-8386
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt → 80 °C
Referência
- Preparation of isoquinoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ; rt
Referência
- Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(2), 145-151
Método de produção 7
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of piperazine-carboxamide derivatives as FGFR2 modulators for treatment of cancers, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Herbicide containing metribuzin in combination with 1,4-disubstituted pyrazole derivatives, Federal Republic of Germany, , ,
Método de produção 10
Condições de reacção
Referência
- Salts and solid forms of an FGFR inhibitor and processes of preparing thereof, United States, , ,
Método de produção 11
Condições de reacção
Referência
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Método de produção 12
Condições de reacção
Referência
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative diseases, United States, , ,
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Raw materials
- Tert-Butylhydrazine hydrochloride
- 4-Nitropyrazole
- 2-Propenal, 2-nitro-3-(propylamino)-
- 1-Tert-butyl-1H-pyrazole
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Preparation Products
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Número da Ordem:A858631
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:13
Preço ($):312.0
E- mail:sales@amadischem.com
1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole Literatura Relacionada
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
97421-12-0 (1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole) Produtos relacionados
- 1015939-59-9((4-Nitro-1H-pyrazol-1-yl)acetaldehyde)
- 1173061-75-0(4-Nitro-1-propyl-1H-pyrazole)
- 42027-81-6(2-(4-nitropyrazol-1-yl)ethanol)
- 97421-21-1(1-Isopropyl-4-nitro-1H-pyrazole)
- 58793-45-6(1-Ethyl-4-nitro-1H-pyrazole)
- 1006440-58-9(4-nitro- 1H-Pyrazole-1-propanol)
- 108372-40-3(4-nitro-1-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole)
- 948570-75-0(1-(2-methoxyethyl)-4-nitro-pyrazole)
- 1240577-26-7(4-nitro-1-(prop-2-en-1-yl)-1H-pyrazole)
- 1002033-53-5(2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97421-12-0)1-(1,1-dimethylethyl)-4-nitro-1H-Pyrazole
Pureza:99%
Quantidade:1g
Preço ($):312.0